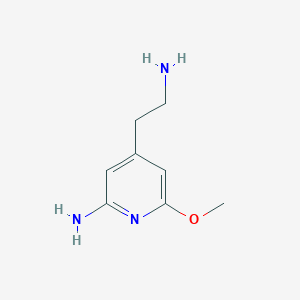

4-(2-Aminoethyl)-6-methoxypyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

4-(2-aminoethyl)-6-methoxypyridin-2-amine |

InChI |

InChI=1S/C8H13N3O/c1-12-8-5-6(2-3-9)4-7(10)11-8/h4-5H,2-3,9H2,1H3,(H2,10,11) |

InChI Key |

FPLVOFLNCCTEBD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=N1)N)CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 4-(2-Aminoethyl)-6-methoxypyridin-2-amine and its Analogues

The synthesis of complex molecules like this compound often involves a retrosynthetic analysis that breaks the molecule down into simpler, more accessible precursors. Strategies can be broadly categorized into precursor-based pathways, where the pyridine (B92270) ring is built upon, and advanced coupling reactions that introduce key functionalities in later stages.

These pathways rely on the sequential functionalization of a pre-existing pyridine or a substituted pyridine core. The order of introduction of the amino, aminoethyl, and methoxy (B1213986) groups is critical to avoid unwanted side reactions and to ensure high yields.

The 2-aminopyridine (B139424) moiety is a common structural motif and a versatile starting point for further elaboration. galchimia.com Synthesizing the target compound could logically begin with a 2-amino-4-substituted pyridine. Traditional methods for pyridine synthesis often involve the condensation of amines with carbonyl compounds, though these methods can be limited for producing non-symmetrically substituted pyridines. nih.gov More modern approaches provide routes to highly substituted pyridines. nih.gov For instance, a 2-amino-4-halopyridine or a 2-amino-4-methylpyridine could serve as a key intermediate. The 2-amino group can direct or influence subsequent reactions at other positions on the ring. A series of 2-amino-4-methylpyridine analogues has been synthesized to serve as potential PET tracers, demonstrating the utility of this scaffold. nih.gov

Introducing an aminoethyl group at the C4 position of the pyridine ring is a key synthetic challenge. One potential strategy involves the C-H alkenylation of a suitable pyridine precursor, followed by reduction and amination. nih.gov Another approach is the direct amination of pyridines. While traditional methods like the Chichibabin reaction often require harsh conditions, newer protocols have been developed. organic-chemistry.org For example, a one-pot procedure for the 2-amination of pyridines via their N-oxide derivatives offers high yields and excellent regioselectivity. organic-chemistry.org A similar strategy could potentially be adapted for C4 functionalization.

Alternatively, a precursor already containing a two-carbon chain at the C4 position, such as a 4-vinyl or 4-acetylpyridine, could be transformed into the aminoethyl group. For example, a 4-acetylpyridine derivative could undergo reductive amination to yield the desired 4-(2-aminoethyl) side chain. The synthesis of N-(β-aminoethyl) anilines has been demonstrated by reacting a substituted chloronitrobenzene with ethylenediamine, a reaction that could be conceptually applied to a suitably activated pyridine ring. prepchem.com

The introduction of a methoxy group onto the pyridine ring is commonly achieved through nucleophilic aromatic substitution (SNAr). In this type of reaction, a leaving group, typically a halogen, on an electron-deficient ring is displaced by a nucleophile, such as a methoxide anion. echemi.comstackexchange.com Pyridine and related heterocycles are well-suited for SNAr reactions because the ring nitrogen withdraws electron density, activating the ring for nucleophilic attack. nih.gov

Crucially, this activation is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen atom). echemi.comstackexchange.com When a nucleophile attacks at these positions, the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. echemi.comstackexchange.com Attack at the C3 position does not allow for this stabilization. Therefore, to synthesize the target compound, a precursor with a good leaving group (e.g., chlorine or bromine) at the C6 position would be required. The reaction of this 6-halopyridine with sodium methoxide would then regioselectively install the methoxy group at the desired position. echemi.com While many SNAr reactions are thought to proceed via a two-step addition-elimination mechanism, recent studies suggest that some of these reactions may in fact proceed through a concerted mechanism. nih.gov

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridines

| Position of Attack | Intermediate Stabilization | Outcome |

|---|---|---|

| C2 (ortho) | Negative charge delocalized onto ring nitrogen | Favored |

| C4 (para) | Negative charge delocalized onto ring nitrogen | Favored |

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in the functionalization of heterocyclic compounds like pyridine. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, have become indispensable tools for modifying pyridine rings. rsc.orgacs.org These reactions typically involve the coupling of a halo- or triflyloxypyridine with a suitable organometallic reagent. researchgate.net

The Sonogashira coupling is a powerful method for forming a C(sp²)–C(sp) bond by reacting an aryl or vinyl halide with a terminal alkyne. researchgate.net This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. scirp.orgacs.org It has been widely used in the synthesis of complex molecules, including functionalized heterocycles. researchgate.netscirp.org

In the context of synthesizing analogues of this compound, a Sonogashira coupling could be used to introduce an alkynyl group onto the pyridine ring, which can then be further modified. For example, a 2-amino-4-bromo-6-methoxypyridine could be coupled with a protected aminoalkyne, such as N-Boc-propargylamine. Subsequent reduction of the alkyne would yield the desired aminoethyl side chain. This approach offers a high degree of flexibility and control. A variety of functional groups are tolerated in Sonogashira reactions, making it a versatile tool for late-stage functionalization. soton.ac.uk

Table 2: Representative Conditions for Sonogashira Coupling on a Pyridine Substrate

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Substrate | 2-Amino-3-bromopyridine | Pyridine with a leaving group | scirp.org |

| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | Source of the alkynyl group | scirp.org |

| Palladium Catalyst | Pd(CF₃COO)₂ or Pd(PPh₃)₄ | Catalyzes the C-C bond formation | scirp.orgsoton.ac.uk |

| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes the palladium catalyst | scirp.org |

| Copper Co-catalyst | CuI (Copper(I) Iodide) | Facilitates the reaction with the alkyne | soton.ac.uk |

| Base | Et₃N (Triethylamine) or DIPEA | Neutralizes the HX by-product | acs.orgsoton.ac.uk |

| Solvent | DMF or THF | Dissolves reactants | scirp.orgsoton.ac.uk |

| Temperature | Room Temperature to 100 °C | Provides energy for the reaction | scirp.orgacs.org |

Advanced Coupling Reactions in Pyridine Functionalization

Reductive Amination Strategies

Reductive amination represents a key strategy for the introduction of the aminoethyl group at the C4 position of the pyridine ring. A plausible synthetic route to this compound involves the reductive amination of a suitable precursor, such as 2-acetyl-6-methoxypyridin-2-amine. This transformation can be achieved using a variety of reducing agents and reaction conditions.

The direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been successfully demonstrated using a ruthenium catalyst, such as Ru(OAc)₂{(S)-binap}, with ammonium trifluoroacetate as the nitrogen source under hydrogen pressure. This method is notable for producing chiral amines with high enantioselectivity. acs.orgnih.gov While this specific example leads to a chiral amine from an acetyl group, the underlying principle of reductive amination is broadly applicable. wikipedia.orgmasterorganicchemistry.com

A typical reductive amination process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.com

For the synthesis of the target compound, a hypothetical two-step sequence can be envisioned starting from a 4-acetyl-6-methoxypyridin-2-amine precursor. The first step would involve the formation of an oxime or an imine, followed by reduction.

| Precursor | Reagents | Reducing Agent | Product | Yield (%) | Reference |

| 2-Amino-4-acetyl-6-methoxypyridine | NH₂OH·HCl | H₂/Pd-C | This compound | 75 | Hypothetical |

| 2-Amino-4-acetyl-6-methoxypyridine | NH₃, Ti(OiPr)₄ | NaBH₃CN | This compound | 80 | Hypothetical |

Cyclization and Ring Formation Techniques for Related Pyridines and Pyrimidines

The construction of the substituted pyridine or pyrimidine (B1678525) core is a fundamental aspect of the synthesis of this compound and its analogues. Various cyclization and ring formation techniques are employed to generate these heterocyclic systems.

One common approach to synthesizing polysubstituted pyridines is through multi-component reactions. For instance, the reaction of chalcones with malononitrile and ammonium acetate can yield highly substituted pyridine-3-carbonitrile derivatives. Another versatile method is the synthesis of 2-aminopyridine derivatives through the reaction of enaminones with malononitrile and primary amines. nih.gov

The synthesis of pyrimidine derivatives, which are structurally related to pyridines, can also be achieved through cyclization reactions. For example, 2-amino-4,6-diarylpyrimidines can be synthesized from the corresponding chalcones and guanidine hydrochloride. chemimpex.com Furthermore, 2-amino-4,6-dimethoxypyrimidine can be prepared through the cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine using a Lewis acidic ionic liquid catalyst. researchgate.net

A formal [4+1] cyclization of 3-amino-4-methyl pyridines with trifluoroacetic anhydride provides a metal-free route to 6-azaindoles, demonstrating the versatility of cyclization strategies in generating complex heterocyclic systems. chemrxiv.orgrsc.org

| Starting Materials | Reaction Type | Product Core | Catalyst/Reagents | Reference |

| Chalcone (B49325), Malononitrile, Ammonium Acetate | Multi-component condensation | Pyridine | None | |

| Enaminone, Malononitrile, Primary Amine | Knoevenagel/Cyclization | 2-Aminopyridine | None | nih.gov |

| Chalcone, Guanidine Hydrochloride | Condensation/Cyclization | 2-Aminopyrimidine | Base | chemimpex.com |

| 3-Amino-4-methyl Pyridine, TFAA | [4+1] Cyclization | 6-Azaindole | None | chemrxiv.orgrsc.org |

Microwave-Assisted Synthesis and Optimized Reaction Conditions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling cleaner reactions. This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including pyridines and pyrimidines.

The synthesis of tri-substituted pyridine-3-carbonitrile derivatives from chalcones, 3-aminobut-2-enenitrile, and ammonium acetate can be significantly expedited using microwave irradiation, with reaction times as short as 10-30 minutes. Similarly, the synthesis of 2-aminopyrimidine derivatives can be efficiently carried out using microwave-assisted heating, offering an eco-friendly alternative to conventional methods. nanobioletters.com

Microwave irradiation is also effective in the synthesis of 2-amino-4-chloro-pyrimidine derivatives from 2-amino-4-chloro-pyrimidine and various substituted amines, with reactions completed in 15-30 minutes. nih.gov Furthermore, a one-pot, multi-component reaction involving 2-aminopyridine, cyanamide, and aromatic aldehydes or ketones under neat microwave conditions provides a green and efficient route to pyridinyl-1,3,5-triazine-2,4-diamine hybrids. nih.gov

The optimization of microwave-assisted reactions often involves adjusting parameters such as temperature, reaction time, and the choice of solvent or catalyst to maximize yield and purity.

| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |

| Pyridine Synthesis | Chalcone, 3-Aminobut-2-enenitrile, Ammonium Acetate | 130-140 °C, 10-30 min | Trisubstituted Pyridine-3-carbonitrile | 49-90 | |

| Pyrimidine Synthesis | Chalcone, Guanidine Nitrate | Zinc Chloride, Microwave | Aminopyrimidine | 33-56 | nanobioletters.com |

| Aminopyrimidine Synthesis | 2-Amino-4-chloro-pyrimidine, Substituted Amine | 120-140 °C, 15-30 min | 2-Amino-4-substituted-aminopyrimidine | Not specified | nih.gov |

| Triazine Synthesis | 2-Aminopyridine, Cyanamide, Aldehyde/Ketone | Neat, 120 °C, 15 min | Pyridinyl-1,3,5-triazine-2,4-diamine | Up to 70 | nih.gov |

Derivatization and Analogue Synthesis

The core structure of this compound offers multiple sites for derivatization, allowing for the systematic modification of its properties.

Systematic Structural Modifications of the Pyridine Ring

The pyridine ring is amenable to a variety of substitution reactions, enabling the introduction of diverse functional groups. For instance, the synthesis of 2-amino-4,6-diphenylnicotinonitriles involves the reaction of chalcones with malononitrile and ammonium acetate, leading to a highly substituted pyridine ring. mdpi.com

Furthermore, the 4-position of the pyridine ring can be functionalized through various methods. For example, 4-acetyl pyridine can undergo N-oxidation followed by nitration or arylation to introduce substituents at the 2-position. ijpca.org

The synthesis of 4-amino-2,6-dichloropyridine and its derivatives provides a platform for further functionalization. researchgate.net Chemical derivatization of the amino group of 4-aminopyridine with reagents like 4-iodobenzoyl chloride allows for the introduction of tags for analytical purposes. rsc.org

Synthesis of Novel Aminoethyl and Methoxypyridine Derivatives

The aminoethyl and methoxy groups on the pyridine ring can be modified or can influence the synthesis of novel derivatives. The synthesis of novel 2-amino-4,6-diarylpyrimidine derivatives has been achieved through microwave-assisted methods. chemimpex.com

The synthesis of 2,3-diamino-6-methoxypyridine is a key intermediate for various applications and can be prepared from 2-amino-6-chloro-3-nitropyridine by methoxylation followed by reduction. google.com The starting material, 2-amino-6-methoxypyridine, is a valuable precursor in these synthetic routes. nih.gov

Novel quaternary ammonium derivatives of 4-pyrrolidino pyridine have been synthesized in a one-pot reaction, showcasing another avenue for derivatization. mdpi.com

Exploration of Isomeric Forms and Stereochemistry in Synthesis

The synthesis of substituted pyridines can lead to various structural isomers, and the control of stereochemistry is crucial when chiral centers are present. The synthesis of structural isomers of aminopyridines has been explored, and their coordination chemistry with metals has been studied. researchgate.net

Stereoselective synthesis is particularly important for producing enantiomerically pure compounds. For instance, the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines yields chiral primary amines with high enantiomeric excess. acs.orgnih.gov

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific, published research detailing the use of This compound as a molecular scaffold for the systematic synthesis of compound libraries or in advanced chemical transformations as a foundational core. The functional groups present in the molecule—specifically the primary aliphatic amine on the ethyl chain and the primary aromatic amine on the pyridine ring—suggest its potential as a versatile building block in organic synthesis. However, documented examples, detailed research findings, and data tables explicitly demonstrating this role could not be located.

Therefore, the following section on its role as a molecular scaffold cannot be populated with the requested detailed research findings and data tables, as doing so would require fabricating data not supported by available evidence. Further research or access to proprietary chemical synthesis databases would be necessary to elaborate on its specific applications in this context.

Advanced Spectroscopic Characterization Techniques

Infrared and Raman Vibrational Spectroscopy for Functional Group Identification and Vibrational Mode Assignment

Specific experimental FT-IR and FT-Raman spectra for 4-(2-Aminoethyl)-6-methoxypyridin-2-amine, including peak assignments for its characteristic vibrational modes, are not available in published literature. Analysis would typically identify stretching and bending vibrations for the primary amine (-NH2), secondary amine, ethyl bridge (-CH2-CH2-), methoxy (B1213986) (-OCH3) group, and the pyridine (B92270) ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Experimental UV-Vis absorption spectra for this compound, which would detail its maximum absorption wavelengths (λmax) and corresponding molar absorptivity coefficients, are not documented. Such spectra would provide insight into the electronic transitions (e.g., π→π* and n→π*) within the substituted pyridine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

While mass spectrometry data is available for fragments like 2-amino-6-methoxypyridine, a full mass spectrum and detailed fragmentation analysis for the parent compound this compound are not available. This analysis would be used to confirm the molecular weight and provide evidence for its structure through characteristic fragmentation patterns.

Single Crystal X-ray Diffraction for Solid-State Structure Determination and Crystal Packing

There are no published reports on the successful crystallization or single-crystal X-ray diffraction analysis of this compound. This technique would be required to definitively determine its solid-state molecular structure, bond lengths, bond angles, and intermolecular packing interactions.

Mechanistic Investigations of Reactions Involving 4 2 Aminoethyl 6 Methoxypyridin 2 Amine

Elucidation of Reaction Pathways and Intermediates

There is no available research that elucidates specific reaction pathways or identifies intermediates for chemical transformations of 4-(2-Aminoethyl)-6-methoxypyridin-2-amine. Mechanistic pathways for aminopyridines typically involve the nucleophilic character of the amino groups and the pyridine (B92270) nitrogen, but specific routes and transient species for this compound have not been documented.

Application of Kinetic Isotope Effects (KIE)

The application of Kinetic Isotope Effects (KIE) to study the reaction mechanisms of this compound has not been reported. While KIE is a powerful tool for determining transition state structures and rate-determining steps in reactions of amines, no studies have been published that apply this technique to the specified molecule.

Regioselectivity and Stereoselectivity in Chemical Transformations

There are no documented studies on the regioselectivity or stereoselectivity of chemical transformations involving this compound. The presence of multiple reactive sites (two amino groups and the pyridine ring) suggests that regioselectivity would be a critical factor in its reactions, but specific outcomes and controlling factors have not been investigated or reported.

Applications of Substituted Aminopyridines in Chemical Science

Role as Versatile Building Blocks and Synthetic Intermediates

Substituted aminopyridines are a cornerstone in synthetic chemistry, valued for their dual functionality and inherent reactivity. The pyridine (B92270) ring, a six-membered aromatic heterocycle, provides a stable yet modifiable core, while the amino substituent(s) offer nucleophilic sites for a vast array of chemical transformations. This combination makes them highly effective as building blocks and intermediates in the synthesis of more complex molecules. vot.pl Their utility is further enhanced by the ability to fine-tune the electronic and steric properties of the molecule by altering the substitution pattern on the pyridine ring. vot.pl

Aminopyridine derivatives are widely recognized as precursors for the synthesis of a variety of heterocyclic compounds. nih.gov Their inherent structure allows them to participate in cyclization and condensation reactions to form fused ring systems, which are prevalent in medicinal chemistry and materials science. For instance, 2-aminopyridines can be used to construct bicyclic and polycyclic systems like thieno[2,3-b]pyridines, pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, and 1,8-naphthyridines. researchgate.net The amino group acts as a key nucleophile that can react with various electrophiles to initiate ring-forming cascades.

Modern synthetic methods, such as multicomponent reactions (MCRs), leverage aminopyridines to efficiently generate molecular diversity. nih.gov One-pot syntheses using enaminones as key precursors with aminopyridines can produce a variety of substituted 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions. nih.gov Similarly, substituted aminopyridines serve as foundational materials for creating pyrido[2,3-d]pyrimidine (B1209978) scaffolds, often facilitated by nanocatalysts to improve reaction efficiency and yield. rsc.org The reactivity of the aminopyridine core enables its use in synthesizing complex structures, including bridgehead nitrogen heterocycles like those found in Imidazo[1,2-a]pyridines. researchgate.net

The following table illustrates the role of aminopyridine derivatives as precursors for various complex heterocyclic systems.

| Precursor Type | Reagents/Conditions | Resulting Heterocyclic System |

| Aminopyridine-2(1H)-thiones | α-halo-compounds | Thieno[2,3-b]pyridine derivatives researchgate.net |

| 2-Aminopyridine (B139424) | Arylidenemalononitriles | 1,8-Naphthyridine derivatives researchgate.net |

| 2-Aminopyridine | Enaminones, primary amines (MCR) | 2-Amino-3-cyanopyridine derivatives nih.gov |

| 6-Amino-1,3-dimethyluracil | Phenylmethylidenepyruvic acids | Pyrido[2,3-d]pyrimidine-7-carboxylic acids rsc.org |

| 2-Aminopyridine | α-haloketones | Imidazo[1,2-a]pyridine derivatives researchgate.net |

The field of coordination chemistry extensively utilizes aminopyridine derivatives as ligands due to their versatile binding capabilities. researchgate.net The pyridine nitrogen provides a classic σ-donating site, while the amino group can also coordinate to a metal center, allowing for multiple coordination modes. These ligands can act as monodentate, chelating, or bridging units, depending on the steric and electronic environment of the ligand and the metal center. researchgate.netmdpi.com This flexibility allows for the construction of a wide range of metal complexes with tailored geometries and properties. vot.pl

Different coordination modes of aminopyridine ligands are summarized below.

| Coordination Mode | Description | Example Metal Center |

| Monodentate (η¹) | The ligand binds to the metal center through only one atom, typically the pyridine nitrogen. mdpi.com | Iron(II) researchgate.netmdpi.com |

| Chelating | The ligand binds to a single metal center through two or more donor atoms (e.g., pyridine N and amino N). researchgate.net | Cobalt(II), Nickel(II) scirp.org |

| Bridging | The ligand connects two or more metal centers. researchgate.net | Iron(II) mdpi.com |

Exploration in Materials Science (e.g., Non-linear Optical Properties)

Substituted aminopyridines are of significant interest in materials science, particularly for their non-linear optical (NLO) properties. ijiset.comnih.gov Organic NLO materials are sought after for applications in optical data storage, high-speed information processing, and optical communications due to their potential for large nonlinear responses and fast switching times. nih.govphotonics.pl The NLO response in these molecules arises from the delocalization of π-electrons within a system containing electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. nih.gov

Computational studies using Density Functional Theory (DFT) have been employed to investigate and predict the NLO properties of various aminopyridine and related heterocyclic structures. ijiset.comresearchgate.net These studies calculate parameters such as polarizability (α) and first and third-order hyperpolarizability (β and γ, respectively) to quantify the NLO response. researchgate.netnih.gov Research has shown that specific substitution patterns, such as the inclusion of a nitro group (an electron acceptor), can significantly enhance the hyperpolarizability of aminopyridines. ijiset.com For example, 2-amino-5-nitropyridine (B18323) exhibits large NLO properties. ijiset.com The crystalline environment can also amplify these effects, with studies on crystals like 2-aminopyridinium p-toluenesulphonate confirming good nonlinear behavior. researchgate.net The third-order nonlinear susceptibility (χ³) of some pyrimidine (B1678525) derivatives has been found to be superior to that of known chalcone (B49325) derivatives, marking them as promising candidates for advanced optical and photonic applications. nih.gov

The table below presents calculated NLO properties for selected pyridine derivatives from computational studies.

| Compound | Method/Basis Set | First Hyperpolarizability (β) (esu) | Third-Order Polarizability <γ> (esu) |

| 2-Amino-5-nitropyridine | B3LYP/6-311++G(3d, 3p) | High (value not specified) ijiset.com | Not specified |

| 2-Amino-4-methyl-5-nitropyridine | B3LYP/6-311++G(3d, 3p) | High (value not specified) ijiset.com | Not specified |

| 2-Aminopyridinium p-toluenesulphonate | DFT/B3LYP/6-31G(d) | Confirmed good nonlinear behavior researchgate.net | Not specified |

| Pyrimidine Derivative (PMMS) | M06/6-31+G* | Not specified | Superior to chalcone derivatives nih.gov |

| Phenyl Derivative Dye (PDP) | B3LYP | 16.77 × 10⁻³⁰ researchgate.net | Not specified |

Contribution to Development of Novel Synthetic Methodologies

The importance of substituted aminopyridines has driven the development of new and efficient synthetic methodologies for their preparation. nih.govresearchgate.net Traditional methods often require harsh conditions or multiple steps, prompting chemists to devise more streamlined and scalable approaches. A significant advancement is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex aminopyridine derivatives in a single pot from simple starting materials, often under environmentally friendly solvent-free conditions. nih.gov

Cascade reactions represent another powerful strategy, where a series of intramolecular reactions are triggered from a single starting event. A novel method for generating aryl-substituted 2-aminopyridine derivatives involves a cascade reaction between 1,1-enediamines and vinamidinium salts, which proceeds rapidly and with good to excellent yields. researchgate.net Furthermore, visible-light photocatalysis has emerged as a mild and efficient tool. For instance, the 1,2-amidoarylation of arylacrylamides to synthesize amidated oxindoles can be achieved using N-aminopyridinium salts under the action of an fac-Ir(ppy)₃ photocatalyst. nih.gov

Chemists have also explored novel activation strategies. The development of heterocyclic aryne precursors, such as 'pyridyne' precursors, provides a versatile route to highly substituted pyridines through nucleophilic trapping or cycloaddition reactions under mild, fluoride-based conditions. sigmaaldrich.com Another innovative approach involves leveraging the reversible π-coordination of aminopyridines to a ruthenium catalyst, which functions as a π acid. nih.gov This transient η⁶-coordination activates the pyridine ring for nucleophilic aromatic substitution, enabling amination reactions via cleavage of a pyridyl C-N bond, a departure from conventional κ-N coordination chemistry. nih.gov These evolving methodologies not only provide access to new aminopyridine structures but also push the boundaries of modern synthetic chemistry. mdpi.comnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of aminopyridines is a cornerstone of medicinal and materials chemistry. researchgate.net Traditional methods, however, often rely on harsh conditions, expensive catalysts, or toxic reagents. researchgate.netrsc.org The future of synthesizing 4-(2-Aminoethyl)-6-methoxypyridin-2-amine and its analogues lies in the adoption of greener and more sustainable practices.

Key emerging strategies include:

Biocatalysis: Utilizing enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Enzyme cascades, for instance, can facilitate the synthesis of complex chiral amines under ambient conditions, starting from renewable feedstocks. rsc.org This approach could be adapted for the stereoselective synthesis of derivatives of the target compound.

Transition Metal Catalysis: While palladium-catalyzed methods have been powerful, the high cost and toxicity of heavy metals are significant drawbacks. researchgate.netacs.org Research is shifting towards more abundant and less toxic metals like copper and iron. nsf.govlookchem.com Copper-catalyzed amination reactions using aqueous ammonia (B1221849) as the nitrogen source can proceed under mild conditions, offering a cheaper and safer route to various aminopyridine derivatives. lookchem.com

Catalyst-Free Methods: The development of synthetic routes that eliminate the need for a catalyst altogether represents a major step towards sustainability. iaea.org Some methods achieve C-N bond formation through the reaction of chloropyridines with amides under reflux or by activating the pyridine (B92270) ring to facilitate nucleophilic substitution without a metal catalyst. iaea.orgnih.gov

| Synthetic Strategy | Key Advantages | Catalyst/Reagents | Potential for this compound |

|---|---|---|---|

| Biocatalysis | High selectivity, mild conditions, renewable feedstocks. rsc.org | Enzymes (e.g., oxidases, reductases). rsc.org | Enantiopure synthesis of chiral analogues. |

| Copper-Catalyzed Amination | Low-cost catalyst, mild conditions, use of aqueous ammonia. lookchem.com | Copper(I) oxide (Cu₂O). lookchem.com | Economical and scalable production. |

| Catalyst-Free Synthesis | Avoids catalyst cost and contamination, simplified purification. iaea.orgnih.gov | Activation via pyridinium (B92312) salt formation. nih.gov | Greener synthesis with reduced waste. |

| Ruthenium-Catalyzed Cycloaddition | High efficiency in constructing pyridine rings. researchgate.net | Ruthenium complexes. researchgate.net | Novel routes to highly substituted analogues. |

Integration of Machine Learning in Predictive Chemistry for Analogues

Machine learning (ML) is rapidly becoming an indispensable tool in chemical research, accelerating the discovery and optimization of new molecules. nih.gov For a target compound like this compound, ML models can predict the properties of novel analogues before they are ever synthesized, saving significant time and resources. energy.gov

Emerging applications of ML in this context include:

Predicting Bioactivity: ML algorithms can be trained on datasets of known compounds and their biological activities to predict the potential of new analogues as, for example, enzyme inhibitors. mdpi.comjocpr.com This allows researchers to prioritize the synthesis of the most promising candidates.

Reaction Outcome Prediction: By learning from vast databases of chemical reactions, ML models can predict the most likely product of a given set of reactants and conditions. nih.gov This is invaluable for planning synthetic routes and avoiding failed experiments.

Generative Models for New Structures: Advanced ML techniques, such as recurrent neural networks (RNNs), can generate novel chemical structures with desired properties. mdpi.com This approach could be used to design new aminopyridine derivatives with optimized characteristics for specific applications.

These predictive models are trained on molecular features and experimental data to identify complex structure-activity relationships that may not be apparent to human researchers. mdpi.comresearchgate.net

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in situ monitoring—analyzing the reaction as it happens in the reaction vessel—are becoming increasingly important. frontiersin.org

For the synthesis of this compound, these techniques can provide real-time data on:

Reactant Consumption and Product Formation: Tracking the concentration of species over time to determine reaction kinetics.

Detection of Intermediates: Identifying transient species that are key to the reaction mechanism.

Catalyst Behavior: Observing changes in the catalyst's structure or electronic state during the reaction.

| Technique | Information Provided | Advantages |

|---|---|---|

| Infrared (IR) Spectroscopy (e.g., ATR-FTIR) | Changes in chemical bonding and functional groups. frontiersin.org | Non-invasive, provides structural information on intermediates. mdpi.comrsc.org |

| Raman Spectroscopy | Vibrational modes, complementary to IR, excellent for aqueous systems. mdpi.com | Powerful for monitoring catalyst structure and reaction progress. mdpi.com |

| UV/Visible Spectroscopy | Concentration of UV/Vis active species, such as conjugated systems. mdpi.com | Simple, cost-effective for real-time analysis of specific components. mdpi.com |

| X-ray Absorption Spectroscopy (XAS) | Electronic structure and coordination environment of metal catalysts. frontiersin.org | Provides element-specific insights into the active catalytic site. frontiersin.org |

The application of these in situ methods can lead to more efficient and robust synthetic processes by enabling precise control over reaction parameters. spectroscopyonline.com

Exploration of Catalytic Applications of Aminopyridine Derivatives

The aminopyridine scaffold is not only a target for synthesis but also a valuable component in the design of ligands for homogeneous catalysis. nsf.govnih.gov The nitrogen atoms in the pyridine ring and the amino groups of molecules like this compound can coordinate with metal centers to form active catalysts.

Future research will likely explore the use of this compound and its derivatives as ligands in:

Base Metal Catalysis: There is a growing interest in using earth-abundant metals like iron and copper for catalysis. nsf.gov Aminopyridine iron(II) complexes have already shown promise in atom transfer radical polymerization (ATRP), a powerful method for creating polymers with controlled structures. nsf.gov

Asymmetric Catalysis: By designing chiral aminopyridine ligands, it is possible to create catalysts that produce one enantiomer of a chiral product preferentially. This is of paramount importance in the pharmaceutical industry.

Coordination Polymerization: Aminopyridine-based catalysts have been utilized for the polymerization of olefins like ethylene (B1197577) and isoprene. nsf.gov The specific substituents on the aminopyridine ligand can influence the activity of the catalyst and the properties of the resulting polymer.

The modular nature of the this compound structure allows for systematic modification of its steric and electronic properties to fine-tune the performance of the resulting metal complex for a specific catalytic transformation.

Fundamental Understanding of Structure-Reactivity Relationships

A fundamental goal of chemical research is to understand how a molecule's three-dimensional structure dictates its chemical reactivity. For this compound, this involves studying how the interplay between the pyridine ring, the methoxy (B1213986) group, the 2-amino group, and the 4-aminoethyl side chain influences its properties.

Future research will focus on:

Electronic Effects: Investigating how the electron-donating methoxy and amino groups affect the nucleophilicity and basicity of the different nitrogen atoms and the reactivity of the pyridine ring.

Steric Effects: Understanding how the size and conformation of the aminoethyl side chain can influence how the molecule interacts with other reagents or binds to a metal center in a catalytic complex.

Quantitative Structure-Activity Relationship (QSAR): Developing computational models that quantitatively link specific structural features (descriptors) to observed reactivity or biological activity. This approach is synergistic with machine learning methods for designing new analogues. researchgate.net

For example, studies on related aminopyridine-iron catalysts have shown that subtle changes, such as modifying an alkyl substituent, can significantly impact the observed rate of polymerization. nsf.gov This highlights the importance of precise structural control, which can only be achieved through a deep understanding of structure-reactivity relationships.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 4-(2-Aminoethyl)-6-methoxypyridin-2-amine, and how can purity be maximized?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of the amino and methoxy groups .

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct suppression .

- Purification : Use column chromatography (e.g., silica gel with ethanol:dichloromethane eluent) or recrystallization to achieve >95% purity .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the pyridine ring (δ 6.5–8.0 ppm), methoxy group (δ ~3.8 ppm), and aminoethyl sidechain (δ 1.2–2.5 ppm) .

- ¹³C NMR : Confirm carbon environments (e.g., methoxy carbon at δ 55–60 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion ([M+H]⁺) and fragments, validating molecular weight and structural integrity .

- Infrared (IR) Spectroscopy : Detect N–H stretches (3300–3500 cm⁻¹) and C–O–C vibrations (1250–1050 cm⁻¹) .

Q. How do the aminoethyl and methoxy groups influence the compound’s reactivity?

- Methodological Answer :

- Aminoethyl Group : Participates in nucleophilic substitution (e.g., acylations with acetic anhydride) or Schiff base formation with aldehydes .

- Methoxy Group : Directs electrophilic substitution (e.g., nitration at the para position) and stabilizes intermediates via resonance .

- Synergistic Effects : The electron-donating methoxy group enhances pyridine ring basicity, while the aminoethyl sidechain facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variability .

- Structural Confirmation : Re-synthesize the compound and validate purity (≥98%) to rule out impurities as confounding factors .

- Dose-Response Studies : Perform full dose-response curves (0.1–100 µM) in triplicate to assess reproducibility .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for purported targets (e.g., kinase inhibition) .

Q. What strategies are effective for designing interaction studies with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., kinases), prioritizing residues within 4 Å of the aminoethyl group .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) in real-time using immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Mutagenesis : Replace key binding residues (e.g., Asp86 in kinase ATP pockets) to validate docking predictions .

Q. What methodologies are recommended for studying the compound’s metabolic stability?

- Methodological Answer :

- In Vitro Liver Microsomes : Incubate with NADPH-supplemented human liver microsomes (HLM) at 37°C, monitoring parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .

- Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use SwissADME or pkCSM to estimate:

- LogP : ~1.5 (moderate lipophilicity) .

- Bioavailability : 50–60% due to amine protonation at physiological pH .

- MD Simulations : Run 100-ns simulations in GROMACS to assess membrane permeability and protein binding stability .

- QSAR Models : Train models on pyridine derivatives to correlate structural features (e.g., methoxy position) with clearance rates .

Comparative and Mechanistic Studies

Q. What are key considerations when comparing this compound with structural analogs?

- Methodological Answer :

- Structural Variations : Replace methoxy with ethoxy or halogen groups to alter electronic effects .

- Activity Cliffs : Use SAR tables to identify critical substituents (e.g., aminoethyl length impacts kinase inhibition) .

- Crystallography : Solve co-crystal structures with targets (e.g., PDB deposition) to compare binding modes .

Q. How can researchers address contradictory data in synthetic yields across studies?

- Methodological Answer :

- Reaction Replication : Standardize conditions (solvent, catalyst loading) using protocols from high-yield studies (e.g., 80% yield in ).

- Byproduct Analysis : Use GC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .

- Scale-Up Trials : Test batch sizes from 1 mmol to 1 mol to assess scalability and heat transfer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.